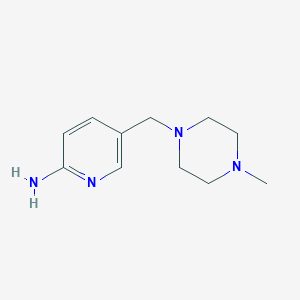
5-Isocyanato-2,3-dihydro-1,4-benzodioxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isocyanato-2,3-dihydro-1,4-benzodioxine is a chemical compound with the CAS Number: 1155139-88-0 . It has a molecular weight of 177.16 . The IUPAC name for this compound is 5-isocyanato-2,3-dihydro-1,4-benzodioxine .
Molecular Structure Analysis
The InChI code for 5-Isocyanato-2,3-dihydro-1,4-benzodioxine is 1S/C9H7NO3/c11-6-10-7-2-1-3-8-9(7)13-5-4-12-8/h1-3H,4-5H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Wissenschaftliche Forschungsanwendungen
Green Chemistry and Safer Isocyanate Substitutes
Isocyanates, including derivatives similar to 5-Isocyanato-2,3-dihydro-1,4-benzodioxine, are commonly used in the production of polyurethanes and other polymers. However, due to their toxicity and hazardous nature, there has been significant research into safer substitutes. For example, Dimethylaminopyridinium carbamoylides have been designed as new, safer, and non-hazardous substitutes for arylsulfonyl isocyanates, highlighting a move towards eco-friendly chemistry and material science applications (Saczewski, Brzozowski, & Kornicka, 2006).
Anticancer and Antitubercular Agents
The synthesis and evaluation of novel compounds for therapeutic applications are a crucial area of scientific research involving isocyanate derivatives. For instance, the design and synthesis of 1,3,4-thiadiazole derivatives starting from isocyanates have shown significant in vitro antitumor and antitubercular activities. Such studies underscore the potential of isocyanate derivatives in developing new pharmaceutical agents (Chandra Sekhar et al., 2019).
Novel Anticholinesterases
Research into the synthesis of new compounds with isocyanates has also led to the discovery of potent inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with applications in treating diseases such as Alzheimer's. The reaction of certain isocyanate derivatives with other chemicals has resulted in novel carbamates that exhibit remarkable selectivity and potency as enzyme inhibitors (Luo et al., 2005).
Synthesis of Heterocycles
Isocyanate derivatives play a significant role in synthesizing heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals. Research has shown the successful synthesis of heterocyclic compounds like 6H-indolo[2,3-b][1,6]naphthyridines, regarded as the 5-aza analogues of ellipticine alkaloids, starting from isocyanates. These compounds' potential applications in medicinal chemistry highlight the versatility of isocyanate derivatives in synthesizing complex molecules (Zhang et al., 2000).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H334, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of water if it comes into contact with skin .
Eigenschaften
IUPAC Name |
5-isocyanato-2,3-dihydro-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-6-10-7-2-1-3-8-9(7)13-5-4-12-8/h1-3H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGBWLFFSJBYRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{2-[(2-anilino-2-oxoethyl)thio]-1H-imidazol-1-yl}-N-(2-thienylmethyl)benzamide](/img/structure/B2834630.png)
![N-(3-methylbutyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2834631.png)
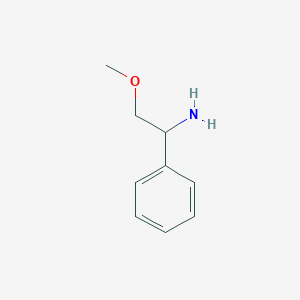

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2834636.png)

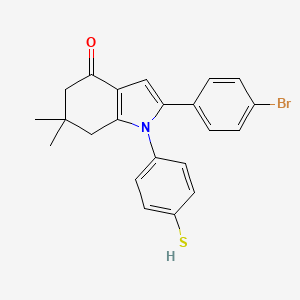

![Methyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2834644.png)
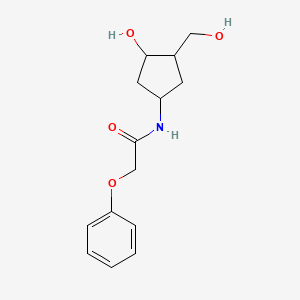
![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide](/img/structure/B2834650.png)
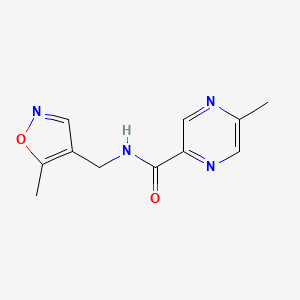
![Methyl 2-[4-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2834652.png)
